molecular formula C5H14Cl2N2O B6225612 1,5-diaminopentan-3-one dihydrochloride CAS No. 52788-69-9

1,5-diaminopentan-3-one dihydrochloride

Cat. No. B6225612
CAS RN: 52788-69-9
M. Wt: 189.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Diaminopentan-3-one dihydrochloride, also known as 5-amino-1,3-pentanedione dihydrochloride, is an organic compound that has a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and is commonly used as a reagent in organic synthesis. It is also used as a starting material for the synthesis of a variety of organic compounds. In addition, it has been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.

Scientific Research Applications

1,5-Diaminopentan-3-one dihydrochloride has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis and as a starting material for the synthesis of a variety of organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. In addition, it has been used in the synthesis of cyclic peptides, which are important in the development of drugs and other agents for medical use.

Mechanism of Action

The mechanism of action of 1,5-diaminopentan-3-one dihydrochloride is not well understood. However, it is believed that the compound acts as an acid catalyst in the formation of cyclic peptides. The formation of cyclic peptides is believed to be due to the formation of hydrogen bonds between the amine and carboxyl groups of the pentane-1,5-diamine molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,5-diaminopentan-3-one dihydrochloride are not well understood. However, it is believed that the compound may act as an inhibitor of enzymes involved in the synthesis of cyclic peptides. In addition, it is believed that the compound may act as an agonist of certain receptors, which could lead to the production of hormones or neurotransmitters.

Advantages and Limitations for Lab Experiments

The main advantage of using 1,5-diaminopentan-3-one dihydrochloride in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. The main limitation of using 1,5-diaminopentan-3-one dihydrochloride in laboratory experiments is that the mechanism of action of the compound is not well understood and its biochemical and physiological effects are not well understood.

Future Directions

In order to fully understand the mechanism of action and the biochemical and physiological effects of 1,5-diaminopentan-3-one dihydrochloride, further research is needed. Additionally, further research is needed to determine the potential applications of the compound in the development of drugs and other agents for medical use. Furthermore, further research is needed to determine the potential applications of the compound in the synthesis of other organic compounds. Finally, further research is needed to determine the potential toxicity of the compound.

Synthesis Methods

1,5-Diaminopentan-3-one dihydrochloride can be synthesized by a variety of methods. The most common method is the reaction of pentane-1,5-diamine with an appropriate acid such as hydrochloric acid. This reaction yields the desired product in high yields. Other methods for the synthesis of 1,5-diaminopentan-3-one dihydrochloride include the reaction of pentane-1,5-diamine with other acids, such as sulfuric acid, or the reaction of pentane-1,5-diamine with a halogen, such as chlorine or bromine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,5-diaminopentan-3-one dihydrochloride involves the reaction of 3-aminopent-1-ene with cyanamide followed by reduction with sodium borohydride to yield 1,5-diaminopentan-3-one. The resulting compound is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "3-aminopent-1-ene", "cyanamide", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: React 3-aminopent-1-ene with cyanamide in the presence of a catalyst to form 3-amino-5-cyanopentene.", "Step 2: Reduce 3-amino-5-cyanopentene with sodium borohydride to yield 1,5-diaminopentan-3-one.", "Step 3: React 1,5-diaminopentan-3-one with hydrochloric acid to form the dihydrochloride salt." ] }

CAS RN

52788-69-9

Product Name

1,5-diaminopentan-3-one dihydrochloride

Molecular Formula

C5H14Cl2N2O

Molecular Weight

189.1

Purity

95

Origin of Product

United States

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